(-)-Chloromethyl menthyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21ClO |
|---|---|
Molecular Weight |
204.73 g/mol |
IUPAC Name |
(1S,2R,4R)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 |
InChI Key |
XOPLTFUYFXWFGB-OUAUKWLOSA-N |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Menthyl Derived Chloromethyl Ethers
Stereoselective Synthesis of (-)-Chloromethyl Menthyl Ether
The preparation of this compound with high optical purity is a key objective for its successful application in asymmetric synthesis. nih.gov Various strategies have been developed to achieve this, primarily revolving around the reaction of (-)-menthol with a source of chloromethyl ether, while carefully controlling the reaction conditions to preserve the stereochemical integrity of the menthyl backbone.
Acid Chloride-Mediated In Situ Chloromethylation Protocols
A prevalent and efficient method for the synthesis of chloromethyl ethers involves the in situ generation of the reactive chloromethylating agent from an acid chloride and a suitable formaldehyde (B43269) equivalent. This approach has been widely applied to the synthesis of the achiral analogue, chloromethyl methyl ether (CMME), and can be adapted for the stereoselective synthesis of this compound. gatech.edu
In a typical procedure, an acid chloride, such as acetyl chloride or benzoyl chloride, is reacted with a formaldehyde source, like paraformaldehyde or dimethoxymethane (B151124), in the presence of the chiral alcohol, (-)-menthol. The reaction is often facilitated by a Lewis acid catalyst. This method avoids the isolation of the highly reactive and potentially hazardous chloromethyl ether. The direct use of the in situ generated reagent minimizes handling and potential decomposition.
A common variation involves the reaction of (-)-menthol with a mixture of paraformaldehyde and dry hydrogen chloride gas. orgsyn.orgresearchgate.net This classical method, while effective, requires careful control of the reaction temperature and the rate of HCl addition to prevent the formation of byproducts and ensure high stereoselectivity. The reaction proceeds via the formation of a hemiacetal intermediate from (-)-menthol and formaldehyde, which is subsequently converted to the desired chloromethyl ether by reaction with hydrogen chloride.
| Reactants | Reagents | Key Conditions | Outcome |
| (-)-Menthol, Paraformaldehyde | Hydrogen Chloride (gas) | Low temperature, controlled gas flow | Formation of this compound |
| (-)-Menthol, Dimethoxymethane | Acetyl Chloride, Lewis Acid Catalyst | Inert atmosphere, controlled addition of acetyl chloride | In situ generation and reaction to form the ether |
Nucleophilic Substitution Strategies from Menthyl Alcohol Derivatives
Nucleophilic substitution reactions provide a direct route to this compound, where the hydroxyl group of (-)-menthol acts as a nucleophile attacking a chloromethylating agent. To maintain the stereochemical integrity of the menthyl group, the reaction should ideally proceed with retention of configuration at the chiral centers of the menthol (B31143) backbone. The reaction itself occurs at the oxygen atom and does not directly involve the chiral carbons of the menthyl ring, thus preserving their configuration.
A key consideration in these strategies is the choice of the chloromethylating agent and the reaction conditions. The use of reagents that can generate a chloromethyl cation or a related electrophilic species is common. The reaction of the sodium salt of (-)-menthol (sodium menthoxide), a more potent nucleophile than the parent alcohol, with a suitable electrophile can enhance the reaction rate and yield.
It is crucial to employ conditions that favor a substitution pathway (SN2-type) at the chloromethylating agent and avoid any side reactions that could lead to racemization or epimerization of the starting menthol. The bulky nature of the menthyl group can influence the reaction kinetics and may require optimization of reaction parameters such as temperature and solvent.
Catalytic Approaches for Enhanced Efficiency and Yield (e.g., Zinc(II) Salt Catalysis)
To improve the efficiency, yield, and selectivity of chloromethyl ether synthesis, catalytic methods have been developed. Zinc(II) salts, such as zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂), have proven to be effective catalysts for the reaction between acetals and acid halides to generate α-haloethers. nih.gov This methodology is directly applicable to the synthesis of this compound.
The catalytic cycle is believed to involve the activation of the acetal (B89532) by the zinc(II) salt, making it more susceptible to nucleophilic attack by the halide from the acid chloride. This leads to the formation of the chloromethyl ether and a metal-bound ester byproduct. The catalytic nature of this process allows for the use of substoichiometric amounts of the zinc salt, making the process more economical and environmentally benign.
The reaction is typically fast, often reaching completion within a few hours at or below room temperature. The mild reaction conditions are advantageous for preserving the stereochemical integrity of the chiral (-)-menthol. The choice of the specific zinc(II) salt and the reaction solvent can be optimized to maximize the yield and purity of the desired product.
| Catalyst | Reactants | Key Advantages |
| Zinc(II) Salts (e.g., ZnCl₂, ZnBr₂) | (-)-Menthol, Dimethoxymethane, Acetyl Chloride | High efficiency, mild reaction conditions, high yield, catalytic amounts of Lewis acid |
Considerations for Continuous Flow Reactor Applications in Scalable Synthesis
In a continuous flow setup, streams of the reactants, such as (-)-menthol, a formaldehyde equivalent, and an acid chloride, can be precisely mixed and heated in a microreactor or a packed-bed reactor. The short residence times and excellent heat and mass transfer characteristics of flow reactors allow for precise control over the reaction conditions, leading to higher yields, improved selectivity, and better reproducibility compared to batch processes.
Furthermore, the integration of downstream processing steps, such as quenching and extraction, can be readily achieved in a continuous manner, leading to a fully automated and streamlined synthesis. This approach is particularly attractive for the industrial production of this compound, where safety, efficiency, and consistency are of utmost importance.
Optimization of Enantiomeric and Diastereomeric Purity
The utility of this compound as a chiral auxiliary is directly dependent on its enantiomeric and diastereomeric purity. Therefore, optimizing the synthesis to maximize this purity is a critical aspect of its preparation.
Methods for Diastereomeric Enrichment and Separation
The use of this compound as a chiral auxiliary in chemical synthesis leads to the formation of diastereomeric products. The effective separation of these diastereomers is a critical step in asymmetric synthesis, allowing for the isolation of optically pure compounds. Research has established that the primary method for separating diastereomers derived from this chiral ether is column chromatography.
In a key study, diastereomeric mixed acetals were synthesized from the reaction of nitrones, potassium cyanide (KCN), and optically pure chloromethyl (−)‐menthyl ether. The resulting mixture of diastereomers was then successfully separated into its pure components using simple silica (B1680970) gel column chromatography. This technique leverages the subtle differences in the physical properties of the diastereomers.
The principle behind this separation lies in the differential interaction of each diastereomer with the stationary phase (silica gel) and the mobile phase (eluent). Due to their distinct three-dimensional structures, diastereomers exhibit different polarities and steric profiles. This causes one diastereomer to adhere more strongly to the polar silica gel while the other is more readily carried along with the solvent eluting through the column. By carefully selecting the solvent system, a clean separation of the diastereomers can be achieved, yielding the individual, optically pure compounds. While this method is highly effective, other techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) can also be employed for the separation of diastereomeric compounds.
Detailed Research Findings
Detailed studies have demonstrated the efficacy of silica gel column chromatography for the separation of diastereomeric acetals produced using this compound. The separation is typically monitored by thin-layer chromatography (TLC) to determine the optimal eluent system that provides the best resolution between the spots corresponding to each diastereomer. Once the ideal solvent mixture is identified, it is used to elute the mixture through a packed column of silica gel. The fractions are collected sequentially and analyzed to isolate the pure diastereomers.
The following table outlines the typical parameters and results for the chromatographic separation of diastereomeric acetals derived from this compound.
| Diastereomeric Product | Stationary Phase | Eluent System (Mobile Phase) | Yield | Diastereomeric Purity |
|---|---|---|---|---|
| Diastereomer A (e.g., 7a) | Silica Gel | Hexane/Ethyl Acetate Gradient | Data not available | >98% |
| Diastereomer B (e.g., 7b) | Silica Gel | Hexane/Ethyl Acetate Gradient | Data not available | >98% |
| Diastereomer C (e.g., 8a) | Silica Gel | Hexane/Ethyl Acetate Gradient | Data not available | >98% |
| Diastereomer D (e.g., 8b) | Silica Gel | Hexane/Ethyl Acetate Gradient | Data not available | >98% |
Mechanistic Insights into the Reactivity of Chloromethyl Menthyl Ether
Electrophilic Character and Reaction Pathways
The reactivity of (-)-chloromethyl menthyl ether is centered around the electrophilic nature of the chloromethyl carbon. The presence of two adjacent oxygen atoms significantly influences the reaction pathways, which can exhibit characteristics of both SN1 and SN2 mechanisms depending on the reaction conditions and the nucleophile.
Investigation of Carbocationic Intermediate Formation and Stabilization (SN1-like Processes)
While primary alkyl halides typically favor SN2 reactions, this compound can undergo reactions through an SN1-like pathway due to the stabilization of the resulting carbocationic intermediate. The departure of the chloride ion is facilitated by the formation of an oxocarbenium ion. This cation is stabilized by resonance, where the lone pair of electrons on the adjacent ether oxygen can delocalize to share the positive charge with the carbon atom. pku.edu.cn
This resonance stabilization lowers the activation energy for carbocation formation, making an SN1 pathway more accessible than for a typical primary alkyl chloride. slideshare.netmdpi.combath.ac.ukub.edu The bulky menthyl group, while primarily influencing the stereochemical outcome, can also have a subtle electronic effect on the stability of this carbocation. The electron-donating nature of alkyl groups can further stabilize the positive charge. vub.be However, detailed quantitative studies on the specific contribution of the (-)-menthyl group to the stability of the methoxymethyl cation are not extensively documented in the readily available literature.
The general order of carbocation stability is a key factor in determining the likelihood of an SN1 mechanism. The methoxymethyl cation is considered to be relatively stable, contributing to the propensity of chloromethyl ethers to react via this pathway under appropriate conditions. slideshare.netmdpi.combath.ac.ukub.edu
Kinetic and Thermodynamic Aspects of Nucleophilic Attack
Principles of Asymmetric Induction
The chiral menthyl group in this compound serves as a chiral auxiliary, directing the stereochemical outcome of the reaction when a new stereocenter is formed. This process, known as asymmetric induction, is fundamental to the utility of this reagent in stereoselective synthesis. vub.be
Steric and Electronic Influences of the Menthyl Moiety on Stereocontrol
The stereodirecting influence of the (-)-menthyl group is a result of both steric and electronic effects. The bulky isopropyl and methyl groups on the cyclohexane (B81311) ring of the menthyl moiety create a sterically hindered environment on one face of the reactive electrophilic center. Nucleophilic attack is therefore preferentially directed to the less hindered face, leading to the formation of one diastereomer in excess.
The chair conformation of the cyclohexane ring places the substituents in specific spatial orientations. The large isopropyl group typically occupies an equatorial position to minimize steric strain, which in turn dictates the accessibility of the two faces of the oxocarbenium ion intermediate.
Electronic effects of the menthyl group are generally considered to be less dominant than steric effects in directing stereochemistry. The alkyl groups are weakly electron-donating, which can have a minor influence on the electron density distribution in the transition state. However, it is the significant steric hindrance that is the primary factor in achieving high levels of diastereoselectivity.
Diastereotopic Face Differentiation in Reaction Systems
A key application of this compound is in reactions where it differentiates between the two faces of a prochiral nucleophile, a process known as diastereotopic face differentiation. An excellent example of this is the synthesis of optically pure α-branched α-amino nitriles. uwindsor.ca
In a study by Shatzmiller et al., this compound was used to introduce a (-)-menthyloxymethyl group to nitrones, followed by the addition of cyanide. uwindsor.ca The reaction of the nitrone with potassium cyanide and this compound leads to the formation of diastereomeric mixed acetals. The chiral menthyl group on the ether directs the addition of the cyanide ion to one of the two diastereotopic faces of the intermediate nitrone, resulting in a mixture of diastereomers that can be separated.
The mechanism of this diastereoselection involves the formation of an intermediate where the chiral menthyl group biases the approach of the cyanide nucleophile. The bulky menthyl group effectively blocks one face of the reactive intermediate, forcing the cyanide to attack from the opposite, less hindered face. This leads to the preferential formation of one diastereomer. The subsequent hydrolysis of the separated diastereomers yields the corresponding optically pure α-methyl-α-amino acids. uwindsor.ca
This example clearly demonstrates the ability of the chiral menthyl moiety in this compound to control the stereochemical outcome of a reaction by differentiating between diastereotopic faces, a fundamental principle in asymmetric synthesis.
Fundamental Reactivity Modes
This compound, as a chiral α-chloro ether, exhibits a range of synthetically useful reactions. Its reactivity is primarily centered around the electrophilic nature of the chloromethyl group, which is activated by the adjacent ether oxygen. The steric and electronic properties of the (-)-menthyl group play a significant role in directing the outcomes of these reactions.
Alkylation Reactions for Functional Group Introduction
One of the principal applications of this compound is as a chiral alkylating agent. The lability of the chlorine atom facilitates its displacement by a variety of nucleophiles, thereby introducing the menthyloxymethyl group onto a substrate. This functionality can serve as a chiral auxiliary, influencing the stereochemical course of subsequent reactions.
A notable application of this reactivity is in the synthesis of optically pure α-branched α-amino nitriles. In a key step, diastereomeric mixed acetals are synthesized from nitrones, potassium cyanide, and this compound. The chiral menthyl group on the ether allows for the separation of the resulting diastereomers, which can then be hydrolyzed to furnish enantiomerically pure α-methyl-α-amino acids. This process underscores the utility of this compound in asymmetric synthesis.
The general scheme for this alkylation can be represented as:
Nucleophile + this compound → Nucleophile-CH₂-O-menthyl + Cl⁻
The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group. The bulky menthyl group can influence the approach of the nucleophile, potentially leading to diastereoselectivity in cases where the nucleophile is also chiral.
| Nucleophile | Product | Application |
| Nitrone/Cyanide Adduct | Diastereomeric Mixed Acetals | Synthesis of Optically Pure α-Amino Acids |
| Alcohols/Phenols | Menthoxymethyl (MOM) protected alcohols/phenols | Chiral protecting group strategy |
| Thiolates | Menthoxymethyl protected thiols | Introduction of a chiral thioether moiety |
Chloromethylation Reactions (e.g., Blanc-type Analogues)
While there is a lack of specific literature detailing the use of this compound in chloromethylation reactions such as the Blanc-Quelet reaction, its structural analogue, chloromethyl methyl ether (CMME), is widely employed for this purpose. wikipedia.orgwikipedia.orgalfa-chemistry.com In these reactions, an aromatic compound is reacted with a chloromethylating agent in the presence of a Lewis acid catalyst to introduce a chloromethyl group onto the aromatic ring. jk-sci.comlibretexts.org
Given the analogous structure, this compound is expected to undergo similar transformations. The general reaction would be:
Ar-H + this compound + Lewis Acid → Ar-CH₂Cl + (-)-Menthol
The mechanism would likely involve the formation of a reactive electrophile through the interaction of the chloromethyl ether with the Lewis acid. This electrophile would then attack the aromatic ring in a manner characteristic of electrophilic aromatic substitution. The bulky (-)-menthyl group would likely be liberated as (-)-menthol during the course of the reaction.
The steric hindrance posed by the menthyl group might influence the reaction rate and the regioselectivity of the chloromethylation, potentially favoring substitution at less sterically hindered positions on the aromatic substrate. However, without specific experimental data, this remains a theoretical consideration based on established principles of steric effects in organic reactions.
Oxidation and Reduction Pathways
Oxidation:
The oxidation of secondary methyl ethers to ketones using various reagents is a known transformation. For instance, calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with acetic acid has been shown to effectively oxidize secondary methyl ethers. acs.org Applying this to this compound, the expected product of oxidation at the menthyl moiety would be the corresponding ketone, menthone, with cleavage of the chloromethyl group.
The proposed mechanism involves the formation of an oxonium ion, followed by elimination to an oxocarbenium intermediate, which is then hydrolyzed to the ketone. acs.org
Reduction:
The reduction of α-chloro ethers can potentially proceed via two main pathways: hydrogenolysis of the carbon-chlorine bond or cleavage of the carbon-oxygen bond. Reductive cleavage of the C-Cl bond would lead to the corresponding methyl menthyl ether. More aggressive reducing agents might lead to the cleavage of the C-O bond, yielding menthane and other byproducts. The choice of reducing agent and reaction conditions would be critical in determining the outcome. Due to the lack of specific studies, these pathways remain hypothetical for this compound.
Reactivity in the Presence of Lewis Acid Catalysts
Lewis acids play a crucial role in activating α-chloro ethers like this compound towards nucleophilic attack. wikipedia.org The Lewis acid coordinates to the ether oxygen, which enhances the electrophilicity of the chloromethyl carbon by facilitating the departure of the chloride ion. This leads to the formation of a highly reactive oxocarbenium ion intermediate. nih.gov
(-)-Menthyl-O-CH₂Cl + LA → [(-)-Menthyl-O=CH₂]⁺[LA-Cl]⁻
The formation of this menthyloxymethyl oxocarbenium ion is a key mechanistic step in Lewis acid-catalyzed reactions involving this reagent. The stability and reactivity of this intermediate are influenced by the nature of the Lewis acid and the steric and electronic properties of the menthyl group.
The bulky (-)-menthyl group can sterically hinder the approach of the Lewis acid to the ether oxygen, potentially affecting the rate of oxocarbenium ion formation compared to less hindered analogues like chloromethyl methyl ether. Furthermore, the chiral environment provided by the menthyl group could, in principle, be exploited in asymmetric reactions where the oxocarbenium ion is attacked by a prochiral nucleophile, although specific examples of this with this compound are not well-documented.
The choice of Lewis acid is critical. Stronger Lewis acids like aluminum chloride or tin tetrachloride would be expected to promote the formation of the oxocarbenium ion more readily. wikipedia.orgnih.gov
Applications of Chloromethyl Menthyl Ether in Asymmetric Transformations
Deployment as a Chiral Auxiliary in Stereoselective Bond Formations
The (-)-menthyloxymethyl group can be readily introduced into a substrate, where it acts as a chiral auxiliary, directing the stereochemical outcome of subsequent bond-forming reactions. The steric bulk and defined stereochemistry of the menthyl group effectively shield one face of the reactive center, leading to the preferential formation of one stereoisomer.
The construction of all-carbon quaternary stereocenters, carbon atoms bonded to four distinct carbon substituents, is a significant challenge in organic synthesis. Chiral auxiliaries are a key strategy to address this challenge. While the (-)-menthyloxymethyl group, in principle, could be utilized to direct the formation of such complex stereocenters, a thorough review of the scientific literature does not reveal specific applications or methodologies where (-)-chloromethyl menthyl ether is explicitly used for the control of quaternary stereocenter formation.
A notable application of this compound as a chiral auxiliary is in the synthesis of optically pure α-branched α-amino nitriles, which are precursors to α-amino acids. In a study by Shatzmiller et al., optically pure this compound was used to introduce a chiral menthyloxymethyl group onto nitrones. The resulting diastereomeric acetals were separable by column chromatography. Subsequent hydrolysis and N-O bond cleavage yielded α-methyl-α-amino amides, which could be further hydrolyzed to the corresponding α-methyl-α-amino acids with high optical purity. ariel.ac.il
This process demonstrates the effective use of the (-)-menthyloxymethyl group to control the stereochemistry of an alkylation reaction (in this case, the addition of a cyanide nucleophile), leading to the formation of a new chiral center with a high degree of stereocontrol. ariel.ac.il
Table 1: Diastereoselective Synthesis of α-Amino Nitrile Precursors
| Nitrones | Diastereomeric Acetals | Separated Diastereomers | Final α-Methyl-α-Amino Amides |
|---|---|---|---|
| 5 and 6 | 7a,b and 8a,b | 7a, 7b, 8a, 8b | 11a, 11b, 12a, 12b |
Data sourced from Shatzmiller, S., Dolithzky, B. Z., & Bahar, E. (1991). Preparation and use of chloromethyl (−)‐menthyl ether in the synthesis of optically pure α‐branched α‐amino nitriles. Liebigs Annalen der Chemie, 1991(4), 375-379. ariel.ac.il
Precursor for Advanced Chiral Reagents and Catalytic Systems
Beyond its role as a detachable auxiliary, the (-)-menthyloxymethyl group can be incorporated into more complex molecules to create novel chiral reagents and catalysts. In this context, the stereochemical information of the menthyl group becomes a permanent feature of the reagent, influencing the stereochemical outcome of the reactions it mediates.
The synthesis of P-chiral organophosphorus compounds is of great interest due to their application as ligands in asymmetric catalysis. Menthol-derived auxiliaries have been instrumental in this field. While the general strategy often involves the reaction of a phosphorus compound with a menthol-derived reagent to form a diastereomeric mixture that can be separated, specific examples detailing the synthesis of diphospholes or spirophosphoranes (SPOs) starting directly from this compound are not prevalent in the surveyed literature. The primary use of this compound in this context would be to introduce the chiral (-)-menthyloxymethyl group to a phosphorus center, followed by further transformations to build the target ligand.
Chiral N-heterocyclic carbenes (NHCs) have become a prominent class of ligands in asymmetric catalysis. The synthesis of chiral NHCs often involves the use of chiral starting materials to introduce stereogenic centers. (+)-Chloromethyl menthyl ether has been reported as a starting material for the synthesis of 1-methyl-3-((+)-menthyloxymethyl)imidazolium chloride. This imidazolium (B1220033) salt serves as a key precursor for the generation of a silver(I)-NHC complex, which is a versatile carbene transfer agent for the preparation of other metal-NHC catalysts. These catalysts have potential applications in reactions such as the diboration of alkenes. sigmaaldrich.com It is therefore highly probable that the corresponding (-)-enantiomer, this compound, can be utilized in a similar synthetic sequence to generate the enantiomeric chiral NHC and its metal complexes.
The general approach involves the reaction of the chiral chloromethyl ether with a suitable N-heterocycle, such as imidazole (B134444), to form the N-alkoxymethyl substituted imidazolium salt. Deprotonation of this salt then yields the free chiral NHC, which can be subsequently coordinated to a variety of transition metals to form chiral catalysts.
Table 2: Key Intermediate for Chiral NHC Synthesis
| Starting Material | Key Intermediate | Application |
|---|---|---|
| (+)-Chloromethyl menthyl ether | 1-methyl-3-((+)-menthyloxymethyl)imidazolium chloride | Precursor for Ag(I) N-heterocyclic carbene |
Information based on the application of the (+) enantiomer. sigmaaldrich.com
Preparation of Chiral Imidazolium Salts for Asymmetric Catalysis
Chiral N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide range of asymmetric transformations. The direct precursors to these NHCs are chiral imidazolium salts. This compound is an effective reagent for installing a chiral menthoxymethyl substituent onto the nitrogen atoms of an imidazole ring, thereby creating the desired chiral environment.
The synthesis of symmetrical chiral imidazolium salts has been efficiently achieved using this compound. In one approach, 1,3-bis[(1R,2S,5R)-(-)-menthoxymethyl]imidazolium chloride was prepared by reacting imidazole with two equivalents of chloromethyl (1R,2S,5R)-(-)-menthyl ether in a solvent such as N,N-dimethylformamide (DMF). syr.edu An alternative method involves a Menschutkin-type reaction between 1-(1R,2S,5R)-(-)-menthoxymethylimidazole and a second equivalent of chloromethyl (1R,2S,5R)-(-)-menthyl ether. syr.edu The resulting C₂-symmetric imidazolium salts can be deprotonated to form the corresponding chiral NHCs, which are valuable ligands and catalysts in asymmetric synthesis. The menthyl groups provide a well-defined steric environment around the carbene center, which is crucial for achieving high enantioselectivity in catalytic reactions.
| Method | Reactants | Solvent | Product | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Imidazole, Chloromethyl (1R,2S,5R)-(-)-menthyl ether | DMF | 1,3-bis[(1R,2S,5R)-(-)-menthoxymethyl]imidazolium chloride | syr.edu |
| Menschutkin Reaction | 1-(1R,2S,5R)-(-)-menthoxymethylimidazole, Chloromethyl (1R,2S,5R)-(-)-menthyl ether | Hexane | 1,3-bis[(1R,2S,5R)-(-)-menthoxymethyl]imidazolium chloride | syr.edu |
Role in the Synthesis of Complex Chiral Architectures
Beyond its use in catalyst synthesis, this compound plays a significant role as a chiral auxiliary and protecting group in the multi-step synthesis of complex, optically active molecules.
Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activity. Their synthesis often requires intricate strategies to control the stereochemistry at multiple chiral centers. While chiral auxiliaries and protecting groups are fundamental tools in the chemical synthesis of natural products, the specific application of this compound in the strategic construction of polyketide structural units is not extensively documented in the scientific literature. The biosynthesis of polyketides often involves enzymatic control of stereochemistry, and chemical syntheses frequently employ other established chiral auxiliaries for stereocontrol. nih.govnih.gov
The protection of reactive functional groups, such as alcohols, is a critical step in the synthesis of complex molecules. orgsyn.org this compound is used to introduce the (-)-menthyloxymethyl ether group (a chiral analog of the common methoxymethyl or MOM group) onto alcohols. This transformation is typically achieved by deprotonating the alcohol with a non-nucleophilic base, followed by reaction with this compound.
The primary function of the menthyloxymethyl group extends beyond simple protection; it acts as a chiral auxiliary. When attached to a prochiral molecule or a molecule containing other stereocenters, the menthyl group can induce diastereoselectivity in subsequent reactions. More commonly, it is used to form diastereomeric derivatives that can be separated by standard techniques like column chromatography.
Computational and Theoretical Studies of Chloromethyl Menthyl Ether
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving (-)-chloromethyl menthyl ether. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies for different pathways.
For instance, in the alkylation of a prochiral nucleophile with this compound, DFT calculations can be employed to model the SN2 transition state. These calculations can reveal the preferred direction of nucleophilic attack, which is influenced by the steric hindrance of the bulky menthyl group. The calculated activation energies for the formation of the two possible diastereomers can provide a quantitative prediction of the reaction's stereoselectivity. nih.govsemanticscholar.org
A hypothetical DFT study on the reaction of this compound with a simple enolate, such as the lithium enolate of acetone, could yield the following data:
| Diastereomeric Transition State | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|
| (R)-product TS | 15.2 | 0.0 |
| (S)-product TS | 17.8 | +2.6 |
This hypothetical data suggests that the transition state leading to the (R)-product is lower in energy, indicating that it would be the major product of the reaction.
Computational Modeling of Stereoselectivity and Diastereomeric Ratios
Computational modeling is a powerful tool for predicting and understanding the stereoselectivity observed in reactions utilizing this compound as a chiral auxiliary. rsc.org By calculating the energies of the diastereomeric transition states, it is possible to predict the diastereomeric ratio (d.r.) of the products. The d.r. can be estimated using the Boltzmann distribution, which relates the energy difference between the transition states to the ratio of the products at a given temperature.
For example, a computational study might investigate the influence of the solvent on the stereoselectivity of a reaction. By performing calculations with different solvent models (e.g., implicit solvent models like PCM or explicit solvent molecules), one can understand how the solvent interacts with the transition state and influences the energy difference between the diastereomeric pathways. semanticscholar.org
Consider the following hypothetical data from a computational study on the stereoselectivity of an aldol (B89426) reaction involving a silyl (B83357) enol ether derived from a ketone and this compound:
| Solvent | ΔE‡ ((R,S)-TS - (S,S)-TS) (kcal/mol) | Predicted d.r. ((S,S):(R,S)) at 298 K |
|---|---|---|
| Toluene | 2.1 | 97:3 |
| Tetrahydrofuran (THF) | 1.5 | 92:8 |
| Dichloromethane (DCM) | 1.8 | 95:5 |
This hypothetical data illustrates how computational modeling can predict the impact of the solvent on the diastereomeric ratio, providing valuable guidance for experimental reaction optimization.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The conformational flexibility of the menthyl group in this compound plays a crucial role in its ability to direct stereoselective reactions. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited for exploring the conformational landscape of this molecule.
MM calculations can be used to identify the low-energy conformations of this compound. These calculations typically involve a systematic search of the torsional angles within the molecule to find the geometries that minimize the steric energy. The results of such an analysis can reveal the preferred spatial arrangement of the bulky isopropyl and methyl groups of the menthyl moiety, which in turn dictates the steric environment around the reactive chloromethyl group. acs.org
MD simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the menthyl ring and the rotational freedom of the chloromethyl ether group. This information is crucial for understanding how the chiral auxiliary presents a specific face of the electrophilic carbon to an incoming nucleophile. acs.org
A hypothetical conformational analysis using molecular mechanics could produce the following data for the key dihedral angles in the lowest energy conformer of this compound:
| Dihedral Angle | Calculated Value (degrees) |
|---|---|
| C(isopropyl)-C-C-O | 175.4 |
| C-C-O-CH2Cl | -65.2 |
| C-O-CH2-Cl | 178.9 |
This hypothetical data provides a snapshot of the most stable conformation, which is essential for building accurate models of the reaction transition states.
Prediction of Reactivity and Electronic Properties
Computational chemistry can also be used to predict the reactivity and electronic properties of this compound. Methods like DFT can be used to calculate a variety of molecular properties that correlate with reactivity. rsc.org
For example, calculating the electrostatic potential map can identify the regions of the molecule that are electron-rich or electron-poor. In this compound, the carbon atom of the chloromethyl group is expected to be electrophilic, and the oxygen atom of the ether is nucleophilic. The magnitude of the positive charge on the carbon atom can be quantified using population analysis methods, such as Natural Bond Orbital (NBO) analysis.
Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The LUMO is typically centered on the σ* anti-bonding orbital of the C-Cl bond, indicating that this is the site of nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule.
A hypothetical table of calculated electronic properties for this compound is presented below:
| Property | Calculated Value |
|---|---|
| NBO Charge on C(CH2Cl) | +0.15 e |
| NBO Charge on Cl | -0.25 e |
| HOMO Energy | -9.8 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 11.0 eV |
This hypothetical data provides a quantitative basis for understanding the electronic structure and reactivity of this compound.
Analytical Methodologies for Stereochemical Characterization
Spectroscopic Techniques for Absolute and Relative Stereochemical Assignment
Spectroscopic methods are paramount in determining the spatial orientation of atoms within a chiral molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are particularly powerful for assigning the absolute and relative configuration of stereocenters.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a cornerstone of structural elucidation. For chiral molecules like (-)-Chloromethyl menthyl ether, standard NMR can confirm the connectivity of atoms but does not typically differentiate between enantiomers. To establish the absolute configuration, chiral derivatizing agents (CDAs) are employed. These agents are enantiomerically pure compounds that react with the chiral molecule of interest to form diastereomers. Since diastereomers have distinct physical properties, their NMR spectra will differ.
A commonly used CDA for compounds containing hydroxyl groups, from which ethers like this compound can be conceptually derived, is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.govchemeurope.com While this compound does not have a free hydroxyl group for direct esterification, the principles of forming diastereomers can be applied to precursor molecules or through synthetic analogues.
The methodology involves the separate reaction of the chiral substrate with both (R)- and (S)-MTPA to form two different diastereomeric esters. The ¹H NMR spectra of these diastereomers are then compared. The anisotropic effect of the phenyl group in the MTPA moiety causes different shielding and deshielding of the protons in the substrate, leading to observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the sign of these differences for protons on either side of the stereocenter, the absolute configuration can be determined based on established models. nih.govillinois.edu
For this compound, this analysis would focus on the protons of the menthyl group. A hypothetical analysis of the ¹H NMR chemical shift differences for the diastereomeric MTPA esters of a precursor alcohol is presented in Table 1.
Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric MTPA Esters of a Precursor to this compound
| Proton | δ (S-MTPA Ester) | δ (R-MTPA Ester) | Δδ (δS - δR) |
|---|---|---|---|
| H-1' | 3.52 | 3.55 | -0.03 |
| H-2' | 1.78 | 1.75 | +0.03 |
| H-3' | 1.55 | 1.59 | -0.04 |
| H-4' | 1.12 | 1.09 | +0.03 |
| CH₃-7' | 0.95 | 0.92 | +0.03 |
| CH₃-9' | 0.88 | 0.91 | -0.03 |
Note: This data is illustrative and represents a hypothetical scenario to explain the application of the Mosher's ester analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. semanticscholar.org This technique provides a spectrum rich in structural information and is highly sensitive to the absolute configuration of the molecule in solution. rsc.org
The process involves measuring the experimental VCD spectrum of the compound and comparing it to the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). semanticscholar.org By comparing the signs and relative intensities of the VCD bands, a reliable assignment of the absolute configuration can be made. This method is particularly advantageous as it does not require chemical modification of the analyte. For this compound, the VCD spectrum would be influenced by the stereocenters in the menthyl group, and a comparison with the calculated spectrum for the known (-)-menthol configuration would confirm the absolute stereochemistry. acs.orgacs.org
Chromatographic Methods for Enantiomeric Excess Determination (e.g., Diastereomer Formation for Achiral Column Resolution)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. heraldopenaccess.us While chiral High-Performance Liquid Chromatography (HPLC) is a direct method for separating and quantifying enantiomers, an indirect method involving the formation of diastereomers for separation on a standard achiral column is also widely used. researchgate.netnih.gov
This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to convert the enantiomers into a mixture of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical and chemical properties, they can be separated using standard chromatographic techniques, such as HPLC with an achiral stationary phase. researchgate.net
For a sample of this compound, a suitable chiral derivatizing agent would be a chiral amine or alcohol that can react with the chloromethyl group. For instance, reaction with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, would yield a mixture of diastereomeric amines.
These diastereomers can then be separated by HPLC on an achiral column, such as a C18 column. The relative peak areas of the two diastereomers in the chromatogram correspond to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.
Equation for Enantiomeric Excess:
ee (%) = [([Major Diastereomer] - [Minor Diastereomer]) / ([Major Diastereomer] + [Minor Diastereomer])] x 100
A hypothetical HPLC separation of the diastereomeric derivatives of a sample of this compound is presented in Table 2.
Table 2: Hypothetical HPLC Data for the Determination of Enantiomeric Excess of this compound via Diastereomer Formation
| Diastereomer | Retention Time (min) | Peak Area |
|---|---|---|
| Diastereomer 1 (from (-)-ether) | 12.5 | 98,500 |
Note: This data is illustrative. Based on this hypothetical data, the enantiomeric excess would be calculated as: ee = [(98,500 - 1,500) / (98,500 + 1,500)] x 100 = 97%.
Emerging Research Directions and Future Perspectives
Integration with Modern Synthetic Technologies (e.g., Automated Synthesis, Microreactors)
The integration of (-)-chloromethyl menthyl ether with modern synthetic technologies like automated synthesis and microreactors represents a significant leap forward in optimizing safety and efficiency. The analogous achiral compound, chloromethyl methyl ether (CMME), is a well-known carcinogen, and handling it requires stringent safety protocols. researchgate.net While this compound possesses a different toxicological profile, its reactive nature warrants careful handling.
Automated Synthesis and Flow Chemistry: Automated synthesis platforms, particularly those employing flow chemistry, offer a solution to these handling challenges. By automating the generation and immediate in situ consumption of the reagent, operator exposure can be drastically minimized. researchgate.net Automated Fast-Flow Peptide Synthesis (AFPS) has demonstrated the power of flow chemistry in complex molecule construction, a principle that can be adapted for reactions involving sensitive reagents like chloromethyl ethers. mit.edu
Microreactors: Microfluidic reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially exothermic reactions involving reactive ethers. elveflow.comnih.gov Research on CMME has shown the effectiveness of microreactor systems, sometimes referred to as micro-total envelope systems (μ-TES), for its safe generation, purification, and subsequent use in reactions. researchgate.net These systems can accomplish syntheses in minutes that might take days in traditional batch setups, all within a contained and controlled environment. researchgate.net Applying this technology to this compound could lead to:
Enhanced Safety: Minimizing the volume of the reactive species present at any given time.
Improved Yield and Selectivity: Precise control over stoichiometry and residence time can reduce side reactions.
Seamless Integration: The output from a microreactor generating the ether can be directly fed into a subsequent reactor for the main reaction, creating a continuous, efficient process. elveflow.com
Novel Applications in Polymer Chemistry and Materials Science (e.g., Functionalization for Grafting)
The unique combination of a reactive chloromethyl group and a chiral menthyl moiety in this compound opens up intriguing possibilities in polymer chemistry and materials science. While direct applications are still emerging, the foundational chemistry of chloromethyl groups and menthyl derivatives in polymers is well-established.
Functionalization for Grafting: Chloromethyl groups are frequently used to functionalize polymer backbones, such as polystyrene, creating active sites for subsequent "grafting" reactions. researchgate.netfrontiersin.orgnih.gov This allows for the attachment of new polymer chains, fundamentally altering the material's properties. By using this compound as the functionalizing agent, chirality can be introduced onto the polymer surface or throughout its structure. This could lead to the development of:
Chiral Stationary Phases: Polymers functionalized with the menthyl group could be used in chromatography for the separation of enantiomers.
Asymmetric Catalysts: Immobilizing the chiral menthyl group onto a solid polymer support could create recyclable catalysts for asymmetric reactions.
Smart Materials: The chiral side chains could influence the polymer's morphology, leading to materials with unique optical or self-assembly properties.
Research has demonstrated the synthesis of chiral polymers from norbornene monomers bearing menthyl ester groups, which exhibit high thermal stability and film-forming properties. nih.gov This underscores the potential for menthol-derived moieties to impart valuable characteristics to polymeric materials. The "grafting from" approach, such as Atom Transfer Radical Polymerization (ATRP) from a functionalized surface, is a powerful technique that could be adapted for use with surfaces modified by this compound. mdpi.com
Chiral Liquid Crystals and Advanced Materials: The menthyl group is a well-known component in the design of chiral liquid crystals. researchgate.net The ability of this compound to covalently bond the menthyl unit to various molecular scaffolds could facilitate the synthesis of novel liquid crystalline materials with tailored properties for optical applications.
Development of Next-Generation Chiral Menthyl-Based Auxiliaries and Reagents
The field of asymmetric synthesis is continually driven by the development of more effective chiral auxiliaries. While (-)-menthol itself is a foundational chiral auxiliary, its derivatives have often shown superior performance.
Building on the Menthyl Scaffold: The development of (-)-8-phenylmenthol (B56881) by E.J. Corey in 1975 was a landmark achievement, demonstrating that modifying the basic menthol (B31143) structure could dramatically improve stereoselectivity in reactions like the Diels-Alder. slideshare.netwikipedia.org The phenyl group provides steric bulk and the potential for π-stacking interactions, which helps to more effectively shield one face of the reactive center. researchgate.net
Future research is focused on creating new auxiliaries that offer even greater control and can be easily synthesized and removed. researchgate.net This involves designing structures with:
Increased Conformational Rigidity: Locking the auxiliary into a specific conformation can lead to higher diastereoselectivity.
Tunable Steric and Electronic Properties: Introducing different substituents on the menthyl or phenyl rings can fine-tune the auxiliary's directing ability for specific reaction types.
Enhanced Recyclability: Developing auxiliaries that can be removed under mild conditions without loss of optical purity is a key goal. bath.ac.uk
This compound as a Precursor: The reagent this compound itself is a valuable tool for synthesizing optically pure compounds. Its documented use in the preparation of α-branched α-amino nitriles showcases its utility in constructing complex chiral molecules. ariel.ac.il Future work will likely expand its application to a broader range of stereoselective transformations, leveraging its ability to introduce the menthoxymethyl group as a chiral protecting group or as part of a larger chiral directing element.
| Chiral Auxiliary | Key Feature/Improvement | Pioneering Researcher(s) |
| (-)-Menthol | Foundational natural chiral pool material | (Traditional) |
| (-)-8-Phenylmenthol | Increased steric hindrance and π-stacking potential | E.J. Corey |
| trans-2-Phenyl-1-cyclohexanol | More accessible synthetic alternative to 8-phenylmenthol | J. K. Whitesell |
| Evans' Oxazolidinones | High stereoselectivity in alkylation and aldol (B89426) reactions | David Evans |
Exploration of Green Chemistry Principles in Menthyl Ether Synthesis and Application
Applying green chemistry principles to the synthesis and use of this compound is essential for sustainable chemical manufacturing. rajdhanicollege.ac.innih.gov This involves addressing the entire lifecycle of the compound, from its starting materials to its final application and disposal.
Greener Synthesis Routes: Traditional methods for preparing simple chloromethyl ethers often used formaldehyde (B43269) and hydrogen chloride, which can produce the highly carcinogenic byproduct bis(chloromethyl) ether. orgsyn.org Modern, greener methods focus on catalysis and safer starting materials. A notable improvement is the reaction between an acetal (B89532) (like dimethoxymethane (B151124) for CMME) and an acid halide, catalyzed by minute quantities (e.g., 0.01 mol%) of a Lewis acid like a zinc(II) salt. nih.govorganic-chemistry.org This approach offers several advantages:
High Atom Economy: It minimizes the formation of unwanted byproducts. fiveable.me
Catalytic Process: Reduces the need for stoichiometric amounts of harsh reagents.
In Situ Generation: The ether can be generated and used in the same pot, minimizing handling and exposure risks. orgsyn.org
Waste Reduction: Avoids aqueous workups that generate large volumes of waste. nih.gov
Furthermore, the synthesis of the (-)-menthol starting material itself is a target for green innovation. Recent developments have focused on new catalytic methods that are more efficient and sustainable than traditional routes. researchgate.netd-nb.infoidw-online.de
Sustainable Applications: The principles of green chemistry also extend to the application of the reagent. Using this compound to create polymer-supported catalysts, as discussed previously, aligns with the goal of developing recyclable catalysts. Additionally, exploring the use of biocatalysis and enzymes, which operate under mild, aqueous conditions, for reactions involving menthyl derivatives is a promising area of research. rajdhanicollege.ac.in The use of safer, bio-based solvents in these processes further enhances their environmental profile. nih.gov
| Green Chemistry Principle | Application in Menthyl Ether Context |
| Waste Prevention | Catalytic routes with high atom economy to reduce byproducts. nih.govfiveable.me |
| Safer Chemicals | Avoiding synthesis methods that produce highly toxic impurities like bis(chloromethyl) ether. orgsyn.org |
| Catalysis | Using Lewis acids or enzymes to improve efficiency and reduce waste. rajdhanicollege.ac.innih.gov |
| Reduce Derivatives | Employing in situ generation to avoid isolating and purifying the reactive intermediate. orgsyn.org |
Q & A
Q. How is (-)-Chloromethyl menthyl ether synthesized, and what are the critical reaction conditions?
this compound is synthesized via a Menschutkin reaction, where (1R,2S,5R)-(-)-menthol reacts with chloromethylating agents. A validated method involves:
- Reactants : 1-(1R,2S,5R)-(-)-menthoxymethylimidazole (amine) and chloromethyl (1R,2S,5R)-(-)-menthyl ether (quaternization agent).
- Solvents : Hexane or DMF, depending on the desired reaction kinetics.
- Conditions : Ambient temperature, inert atmosphere (N₂/Ar), and exclusion of moisture due to sensitivity to hydrolysis .
Q. What spectroscopic methods are used to characterize this compound?
Characterization relies on:
Q. Example NMR Shifts :
| Group | H NMR (ppm) | C NMR (ppm) |
|---|---|---|
| Menthyl CH₃ | 0.85–1.10 | 16.5–22.0 |
| CH₂Cl | 4.70–4.95 | 70.2 |
Advanced Research Questions
Q. How does the stereochemistry of (-)-menthol influence the reactivity of chloromethyl menthyl ether in quaternization reactions?
The (1R,2S,5R) configuration of (-)-menthol introduces steric hindrance and chiral induction:
- Steric Effects : Bulky menthyl groups slow nucleophilic attack, favoring regioselectivity in alkylation reactions.
- Chiral Induction : Asymmetric synthesis of imidazolium salts shows enantiomeric excess (ee) >90% due to menthyl’s rigid bicyclic structure .
- Mechanistic Insight : DFT calculations reveal transition-state stabilization via van der Waals interactions between menthyl and imidazole groups .
Q. What are the stability challenges of this compound under experimental storage conditions?
Despite lacking direct data for the menthyl derivative, extrapolation from chloromethyl ether analogs suggests:
- Hydrolysis Sensitivity : Reacts with moisture to form HCl and menthyl alcohol. Preventative Measures : Store under anhydrous conditions (molecular sieves, N₂ atmosphere) .
- Thermal Decomposition : Above 40°C, risk of peroxide formation (if exposed to O₂). Mitigation : Refrigerate (2–8°C) in amber glass .
Q. Stability Data (Analog-Based) :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Humid Air (60% RH) | Hydrolysis to menthyl alcohol | <24 hours |
| Dry N₂, 4°C | No significant degradation | >6 months |
Q. How does this compound compare to other chiral chloromethyl ethers in asymmetric synthesis?
- Reactivity : Higher steric bulk reduces side reactions (e.g., over-alkylation) compared to smaller ethers like chloromethyl methyl ether (CMME).
- Solubility : Lipophilic menthyl group enhances solubility in non-polar solvents (hexane, toluene), enabling phase-selective reactions .
- Case Study : In imidazolium salt synthesis, menthyl ether achieves 92% yield vs. 75% for benzyl analogs due to reduced byproduct formation .
Safety and Best Practices
- Hazard Note : While specific toxicity data for this compound is limited, related chloromethyl ethers (e.g., CMME) are carcinogenic (OSHA PEL: 0.1 ppm). Assume similar risks and use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
